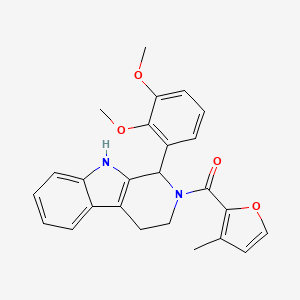![molecular formula C22H22N2O3 B6134758 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6134758.png)
1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid, also known as compound 1, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mecanismo De Acción
The mechanism of action of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 involves its ability to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and prostaglandins. Specifically, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of prostaglandins and leukotrienes, respectively.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. This 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 has been extensively studied in vitro and in vivo, which provides a solid foundation for further research. However, one of the limitations of using 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several potential future directions for the study of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies could be conducted to explore the potential therapeutic applications of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 in the treatment of various diseases, including cancer, neurodegenerative disorders, and chronic pain. Finally, the development of novel analogs of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 with improved pharmacological properties could also be an area of future research.
Conclusion:
In conclusion, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid, or 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1, is a synthetic molecule that has shown great potential for therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects, as well as its neuroprotective properties, make it an attractive target for further research. While there are some limitations to its use in lab experiments, the potential benefits of studying 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 involves a multi-step process that starts with the reaction of 2-bromo-1-phenyl-1H-indole with acetic anhydride to form 2-acetyl-1-phenyl-1H-indole. This intermediate is then reacted with piperidine-3-carboxylic acid to form the final product, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 has been shown to have analgesic effects by inhibiting the production of prostaglandins, which are involved in the perception of pain.
Propiedades
IUPAC Name |
1-[2-(2-phenylindol-1-yl)acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(23-12-6-10-18(14-23)22(26)27)15-24-19-11-5-4-9-17(19)13-20(24)16-7-2-1-3-8-16/h1-5,7-9,11,13,18H,6,10,12,14-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJAOQJXCGQGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6134679.png)
![2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6134683.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)
![2-[(2,6-dichlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6134706.png)

![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)

![7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134732.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6134739.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6134764.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134768.png)
![1-isopropyl-5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134769.png)
![N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide](/img/structure/B6134770.png)